REACTION_CXSMILES
|
Cl.C([N:9]1[CH2:14][CH2:13][O:12][CH:11]([CH2:15][O:16]S(C2C=CC(C)=CC=2)(=O)=O)[CH2:10]1)C1C=CC=CC=1.[O-][CH2:28][CH3:29].[Na+]>C(O)C>[CH2:28]([O:16][CH2:15][CH:11]1[O:12][CH2:13][CH2:14][NH:9][CH2:10]1)[CH3:29] |f:0.1,2.3|
|
Name
|
4-Benzyl-2-(p-toluenesulfonyloxymethyl)morpholine hydrochloride
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC(OCC1)COS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 70° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the residue is added saturated aqueous sodium hydrogen carbonate
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed with saturated aqueous sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography (eluted by chloroform-methanol=40:1)
|
Type
|
DISTILLATION
|
Details
|
further subjected to bulb-to-bulb distillation (at 162° C., 0.4 mmHg)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCC1CNCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |